N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea
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Overview
Description
N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N’-phenylurea is a synthetic organic compound that features an indole moiety, a hydroxy group, and a phenylurea structure. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N’-phenylurea typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Hydroxy Group Introduction: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Urea Formation: The final step involves the reaction of the hydroxy-indole derivative with phenyl isocyanate to form the phenylurea structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N’-phenylurea can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
Scientific Research Applications
N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N’-phenylurea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N’-phenylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
N-(1-Hydroxy-3-indolyl)-N’-phenylurea: Lacks the methyl group on the indole ring.
N-(1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl)-N’-methylurea: Contains a methyl group on the urea nitrogen.
Uniqueness
N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N’-phenylurea is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
827612-61-3 |
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Molecular Formula |
C19H21N3O2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-[1-hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-3-phenylurea |
InChI |
InChI=1S/C19H21N3O2/c1-13-7-8-18-17(9-13)14(11-20-18)10-16(12-23)22-19(24)21-15-5-3-2-4-6-15/h2-9,11,16,20,23H,10,12H2,1H3,(H2,21,22,24) |
InChI Key |
OXSMUPDKJIOTBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(CO)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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